molecular formula C15H14N2O2 B12530042 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid CAS No. 652971-53-4

2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid

Cat. No.: B12530042
CAS No.: 652971-53-4
M. Wt: 254.28 g/mol
InChI Key: RNWPKNSIBDBBRU-UHFFFAOYSA-N
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Description

2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a hydrazinyl group attached to a benzoic acid moiety, with a phenylethylidene substituent. Its structure allows for various chemical interactions, making it a valuable subject for research in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid typically involves the condensation of hydrazine derivatives with substituted benzoic acids. One common method includes the reaction of 2-hydrazinylbenzoic acid with acetophenone under acidic conditions to form the desired product . The reaction can be optimized using microwave irradiation, which enhances the reaction rate and yield compared to traditional thermal methods .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydrazinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted compounds.

Mechanism of Action

The mechanism by which 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a versatile platform for developing new compounds with tailored properties for various scientific and industrial purposes.

Properties

CAS No.

652971-53-4

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-[2-(1-phenylethylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C15H14N2O2/c1-11(12-7-3-2-4-8-12)16-17-14-10-6-5-9-13(14)15(18)19/h2-10,17H,1H3,(H,18,19)

InChI Key

RNWPKNSIBDBBRU-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=CC=C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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